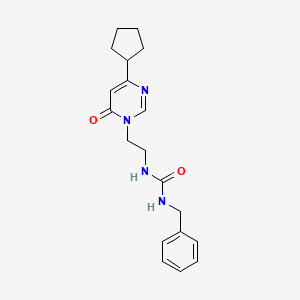

1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18-12-17(16-8-4-5-9-16)22-14-23(18)11-10-20-19(25)21-13-15-6-2-1-3-7-15/h1-3,6-7,12,14,16H,4-5,8-11,13H2,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBUGUNGGFKANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopentyl group: This step may involve the use of cyclopentyl halides or other suitable reagents.

Attachment of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halides, acids, bases, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea (Compound 7a)

- Substituents: The phenyl and tetramethyl groups in 7a increase hydrophobicity compared to the cyclopentyl group in the target compound. Urea Chain: The trimethylammonium group in 7a introduces cationic character, contrasting with the neutral benzyl group in the target compound.

- Synthetic Route : Prepared via alkylation of intermediate 7d (77 mg, 0.24 mmol), suggesting scalability for analogs .

1-Benzyl-3-(2-{[6-(Pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea (BJ46524)

- Structural Differences: Pyrimidine Substitution: The pyrrolidin-1-yl group at position 6 replaces the cyclopentyl-6-oxo group, altering electron distribution and solubility .

Physicochemical Data :

Property Value Molecular Formula C₁₈H₂₃N₅O₂ Molecular Weight 341.4075 g/mol SMILES O=C(NCc1ccccc1)NCCOc1ncnc(c1)N1CCCC1 CAS Number 1203135-22-1 This compound is commercially available for research, priced at $8–$10 per gram .

General Trends in Urea-Based Pyrimidine Derivatives

- Hydrogen-Bonding Capacity : Urea moieties enhance binding to ATP-binding pockets in kinases, a feature shared across these compounds .

- Hydrophobic Interactions : Bulky substituents (e.g., benzyl, cyclopentyl, naphthyl) influence membrane permeability and target selectivity.

- Synthetic Accessibility : All compounds utilize modular synthesis routes, enabling rapid derivatization for structure-activity relationship (SAR) studies.

Research Findings and Limitations

- Target Compound: No direct biological or pharmacokinetic data are available in the provided sources.

- Compound 7a: The naphthopyrimidine core may confer stronger binding to hydrophobic kinase pockets compared to pyrimidinone-based analogs .

- BJ46524 : The pyrrolidine and ether groups likely improve aqueous solubility (logP ≈ 2.5 estimated) over the cyclopentyl-oxo variant, though this remains untested .

Biological Activity

1-benzyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a urea linkage and a pyrimidine moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating a promising therapeutic index for further development in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis and cell cycle arrest |

| HeLa | 15 | Inhibition of DNA synthesis |

| A549 | 10 | Modulation of apoptotic pathways |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This dual inhibition is crucial for enhancing cholinergic transmission in the brain.

In a study assessing its efficacy against AChE, the compound demonstrated an IC50 value of 8 µM, suggesting that it could be a candidate for further exploration in treating cognitive disorders.

Study on Anticonvulsant Activity

A related study focused on the anticonvulsant activity of structurally similar compounds showed that derivatives with similar functional groups exhibited significant protective effects in seizure models. For example, one derivative was reported to have an ED50 value of 14.3 mg/kg in maximal electroshock seizure tests, indicating potential utility in epilepsy management.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopentyl group and the urea moiety can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.